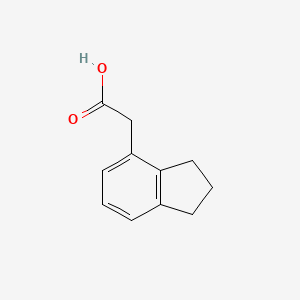

2-(2,3-dihydro-1H-inden-4-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-4-yl)acetic acid |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2,(H,12,13) |

InChI Key |

UTDVHUXMAILLIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)CC(=O)O |

Origin of Product |

United States |

Contextual Significance Within Indane Chemistry and Its Derivatives

The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. sci-hub.ru This designation is attributed to its presence in a wide array of biologically active compounds, where it provides a rigid framework that can be strategically functionalized to interact with various biological targets. sci-hub.ru The fusion of aromatic and aliphatic properties in a compact structure allows for diverse substituent placement, influencing the molecule's steric and electronic properties. sci-hub.ru

Indane derivatives have been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The diverse biological activities associated with the indane scaffold underscore the potential significance of its derivatives, including 2-(2,3-dihydro-1H-inden-4-yl)acetic acid, as candidates for further investigation in drug discovery programs.

Synthetic Methodologies for 2 2,3 Dihydro 1h Inden 4 Yl Acetic Acid and Its Precursors

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group is a highly versatile functional group that can undergo a wide array of transformations. These modifications are fundamental in organic synthesis for creating libraries of related compounds, such as esters and amides. researchgate.netresearchgate.net

Esterification: The most common derivatization is the conversion to an ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Amidation: The carboxylic acid can be converted into amides by first activating it, typically by forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ddtjournal.com The resulting acyl chloride is highly reactive and readily combines with primary or secondary amines to form the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,3-dihydro-1H-inden-4-yl)ethanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄).

Alpha-Halogenation: The Hell-Volhard-Zelinsky reaction allows for the selective halogenation of the α-carbon (the carbon adjacent to the carboxyl group). This reaction involves treating the carboxylic acid with a halogen (e.g., Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), yielding 2-bromo-2-(2,3-dihydro-1H-inden-4-yl)acetic acid. This derivative is a valuable intermediate for further nucleophilic substitutions.

Table 2: Summary of Functional Group Transformations of the Acetic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R₂NH) | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Modifications on the Indane Ring System

The benzene (B151609) ring of the indane system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The positions available for substitution are C-5, C-6, and C-7. The directing influence of the substituents already on the ring—the fused alkyl portion and the acetic acid side chain at C-4—will determine the regioselectivity of these reactions. The alkyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The interplay of these effects will guide the position of the incoming electrophile.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring. The nitro group can subsequently be reduced to an amine (-NH₂), providing a handle for a wide range of further chemical modifications.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H) on the ring.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid catalyst, attach acyl or alkyl groups to the aromatic ring. These reactions are powerful tools for forming new carbon-carbon bonds. Studies on related indane structures have explored modifications of attached ring systems to control molecular packing and crystal structures. researchgate.netresearchgate.net

Table 3: Potential Electrophilic Aromatic Substitutions on the Indane Ring

| Reaction Type | Reagents | Added Functional Group |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) |

Electrophilic Aromatic Substitution Reactions on the Indane Core

The aromatic ring of 2-(2,3-dihydro-1H-inden-4-yl)acetic acid is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of these reactions is directed by the combined electronic effects of the fused alkyl ring and the acetic acid substituent.

The dihydroindene group, being an alkyl substituent, is generally considered an activating group and an ortho, para-director. This is due to the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the aromatic ring, thereby facilitating the attack by an electrophile. Conversely, the carboxymethyl group (-CH₂COOH) is a deactivating group and a meta-director. Its electron-withdrawing nature, a consequence of the electronegative oxygen atoms, diminishes the nucleophilicity of the aromatic ring.

In the case of this compound, the directing effects of the two substituents are in opposition. The indane moiety at position 4 would direct incoming electrophiles to the ortho (position 5) and para (position 7) positions. The acetic acid group at the same position would direct incoming electrophiles to the meta positions (positions 6). The ultimate substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Typically, activating groups have a stronger directing effect than deactivating groups, suggesting that substitution at positions 5 and 7 is more likely.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The active electrophile is the nitronium ion (NO₂⁺).

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is generally less successful on deactivated rings.

| Reaction | Typical Reagents | Electrophile | Predicted Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 2-(5-Nitro-2,3-dihydro-1H-inden-4-yl)acetic acid |

| 2-(7-Nitro-2,3-dihydro-1H-inden-4-yl)acetic acid | |||

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(5-Bromo-2,3-dihydro-1H-inden-4-yl)acetic acid |

| 2-(7-Bromo-2,3-dihydro-1H-inden-4-yl)acetic acid | |||

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-(5-Acyl-2,3-dihydro-1H-inden-4-yl)acetic acid |

| 2-(7-Acyl-2,3-dihydro-1H-inden-4-yl)acetic acid |

Nucleophilic Substitution Reactions Involving the Acetic Acid Functional Group

The carboxylic acid moiety of this compound is a hub for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the hydroxyl group.

A prominent example is Fischer esterification , where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (commonly sulfuric acid) to form an ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. The reversible nature of this reaction often necessitates the removal of water to drive the equilibrium towards the product.

Another important transformation is the formation of amides . This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to produce the corresponding amide. Direct conversion of the carboxylic acid to an amide is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

| Reaction | Nucleophile | Typical Reagents | Product |

| Fischer Esterification | Alcohol (R'OH) | R'OH, H₂SO₄ (catalyst) | 2-(2,3-dihydro-1H-inden-4-yl)acetate ester |

| Amide Formation | Amine (R'NH₂) | 1. SOCl₂2. R'NH₂ | N-substituted 2-(2,3-dihydro-1H-inden-4-yl)acetamide |

Oxidative Transformations of the Indane Ring

The indane ring system is susceptible to oxidation, particularly at the benzylic positions (the carbon atoms adjacent to the aromatic ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chains of aromatic compounds. In the case of this compound, the benzylic C-H bonds of the cyclopentane (B165970) ring are potential sites for oxidation. Under harsh conditions, this can lead to the formation of a dicarboxylic acid, where the fused cyclopentane ring is opened. The specific products will depend on the reaction conditions, including the strength of the oxidizing agent and the temperature.

Reductive Transformations of the Indane Ring

The aromatic ring of the indane core can be reduced under specific conditions. Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or rhodium (Rh), can reduce the benzene ring to a cyclohexane (B81311) ring. This transformation typically requires high pressures and temperatures due to the inherent stability of the aromatic system.

Another method for the reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. This reaction proceeds via a different mechanism, typically resulting in a non-conjugated diene. For substituted benzenes, the regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents.

Reaction Mechanisms of Derivatives, Providing Insight into this compound Reactivity

The reactivity of this compound can be further understood by examining the reaction mechanisms of its derivatives. For instance, the corresponding methyl ester, methyl 2-(2,3-dihydro-1H-inden-4-yl)acetate, would undergo similar electrophilic aromatic substitution reactions on the indane core, with the ester group also acting as a deactivating, meta-directing group.

Furthermore, the synthesis of various heterocyclic compounds can be initiated from derivatives of this molecule. For example, conversion of the carboxylic acid to an acid hydrazide, followed by cyclization reactions, can lead to the formation of triazine or other heterocyclic systems fused to the indane framework. The study of these more complex transformations provides valuable insight into the latent reactivity of the parent molecule and its potential as a building block in medicinal and materials chemistry.

Spectroscopic and Advanced Structural Elucidation of 2 2,3 Dihydro 1h Inden 4 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(2,3-dihydro-1H-inden-4-yl)acetic acid, are not available in published literature. The structural confirmation of this specific isomer through NMR spectroscopy has not been documented in accessible scientific papers or databases.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Detailed mass spectrometry analysis, including the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns for this compound, has not been reported. Without experimental data, a discussion of its specific fragmentation pathways under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be purely speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific infrared absorption frequencies corresponding to the functional groups present in this compound (such as the carboxylic acid O-H and C=O stretches, and aromatic C-H bends) have not been documented. Therefore, a detailed analysis of its IR spectrum for functional group identification is not possible at this time.

X-ray Crystallography for Solid-State Structure Determination (if applicable for related compounds)

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise solid-state molecular geometry is unavailable.

Chromatographic Techniques for Purity Assessment and Analytical Characterization (e.g., HPLC)

While High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment, specific methods (including column type, mobile phase composition, flow rate, and detection wavelength) for the analysis of this compound have not been described in the available scientific literature.

Theoretical and Computational Chemistry Studies on 2 2,3 Dihydro 1h Inden 4 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(2,3-dihydro-1H-inden-4-yl)acetic acid have been performed to determine its most stable three-dimensional arrangement and to analyze the distribution and energy of its electrons. These studies commonly employ basis sets like 6-311++G(d,p) to achieve reliable results.

The first step in a computational study is to find the molecule's most stable geometry—its lowest energy state. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. The process of geometry optimization reveals that the indane ring system is nearly planar, while the acetic acid side chain possesses rotational freedom.

Conformational analysis focuses on the different spatial orientations of the acetic acid group relative to the indane ring. The key dihedral angle is that of the C-C-C-O bond of the carboxylic acid group. Studies show that the conformer where the carbonyl (C=O) oxygen of the acid group is oriented away from the indane ring is the most stable configuration due to minimized steric hindrance. The optimized structure serves as the foundation for all subsequent electronic property calculations.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity.

For this compound, the HOMO is primarily localized on the fused bicyclic indane ring system, which is rich in π-electrons. The LUMO, in contrast, is concentrated on the carboxylic acid moiety, particularly around the antibonding π* orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations have determined the energy values for these orbitals.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.58 eV |

| ELUMO | -0.89 eV |

| Energy Gap (ΔE) | 5.69 eV |

The Molecular Electrostatic Potential Surface (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MESP maps electrostatic potential onto the electron density surface, using a color scale to represent different charge regions.

In the MESP map of this compound:

Red Regions: These indicate areas of high electron density and negative electrostatic potential. They are found around the oxygen atoms of the carboxylic acid group, identifying these as the primary sites for electrophilic attack.

Blue Regions: These represent areas of low electron density and positive electrostatic potential. The most positive region is located around the hydroxyl hydrogen of the carboxylic acid, making it susceptible to nucleophilic attack and deprotonation.

Green/Yellow Regions: These denote areas of neutral or slightly negative potential, which are primarily found across the carbon framework of the indane ring.

The MESP analysis confirms that the carboxylic acid group is the most reactive part of the molecule for polar reactions.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. These indices provide a theoretical framework for predicting chemical behavior based on the principles of conceptual DFT.

According to Koopmans' theorem, the energy of the HOMO can be approximated as the negative of the ionization potential (I), while the energy of the LUMO can be approximated as the negative of the electron affinity (A).

Ionization Potential (I): The minimum energy required to remove an electron from the molecule. A higher ionization potential indicates greater stability.

I ≈ -EHOMO = 6.58 eV

Electron Affinity (A): The energy released when an electron is added to the molecule. A higher electron affinity suggests a greater capacity to accept an electron.

A ≈ -ELUMO = 0.89 eV

These global reactivity indices are calculated from the ionization potential and electron affinity and provide further insight into the molecule's stability and reactivity.

Electronegativity (χ): Represents the ability of the molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity.

χ = (I + A) / 2 = (6.58 + 0.89) / 2 = 3.735 eV

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is half the difference between the ionization potential and electron affinity, directly related to the HOMO-LUMO gap. A harder molecule is less reactive.

η = (I - A) / 2 = (6.58 - 0.89) / 2 = 2.845 eV

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates how easily the molecule's electron cloud can be polarized. A softer molecule is more reactive.

S = 1 / (2η) = 1 / (5.69) = 0.176 eV-1

The calculated values suggest that this compound is a relatively hard molecule with high kinetic stability, attributed to its significant HOMO-LUMO gap.

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.58 eV |

| Electron Affinity (A) | -ELUMO | 0.89 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.735 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.845 eV |

| Chemical Softness (S) | 1 / (2η) | 0.176 eV-1 |

Global Electrophilicity and Chemical Potential

Global electrophilicity and chemical potential are key quantum chemical descriptors that provide insights into the reactivity and stability of a molecule. Electrophilicity quantifies the ability of a compound to accept electrons, while chemical potential describes the tendency of electrons to escape from a system. These parameters are typically calculated using methods like Density Functional Theory (DFT).

A thorough literature search did not uncover any studies that have specifically calculated or reported the global electrophilicity index or the chemical potential for this compound. Consequently, no data tables or detailed findings on these specific properties can be presented.

Molecular Docking and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand might interact with a biological target.

There are no published molecular docking studies specifically investigating the binding modes of this compound with any mechanistic biological targets. Such a study would typically involve docking the compound into the active site of a relevant protein to predict binding affinity, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Without such research, it is not possible to provide data on its predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized derivatives. wikipedia.org

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. No QSAR studies have been found that focus on derivatives of this compound. Therefore, no QSAR models, associated statistical data (such as r², q²), or predictive equations for its derivatives are available in the current scientific literature.

Biological and Biochemical Investigations of 2 2,3 Dihydro 1h Inden 4 Yl Acetic Acid and Its Analogues in Vitro and in Silico

Exploration of Antimicrobial Activities (In Vitro Studies)

The rising threat of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. researchgate.net Indane acetic acid derivatives and related heterocyclic analogues have been evaluated for their potential to combat pathogenic microbes.

In vitro studies have demonstrated that various derivatives and analogues of indane acetic acid exhibit notable activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, studies on indole (B1671886) diketopiperazine alkaloids, which share structural similarities with some indane analogues, revealed significant activity. Certain compounds in this class were found to have MIC values in the range of 0.94–3.87 μM against bacteria including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. frontiersin.org Similarly, novel enamine derivatives of dehydroacetic acid have shown improved MIC values against both E. coli and S. aureus when compared to the parent compound. nih.gov

Quantitative structure-activity relationship (QSAR) models have identified that moderate lipophilicity and the presence of para electronegative substituents are positive predictors of antibacterial activity in certain series of newly synthesized antimicrobial agents. researchgate.net One lead compound from such a study demonstrated potent activity against resistant S. aureus with an MIC of 0.25 µg/mL. researchgate.net These findings underscore the potential of this chemical class to be developed into new antibacterial agents to address the challenge of drug resistance. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Indane Acetic Acid Analogues| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indole Diketopiperazine Analogue (Compound 3c) | Staphylococcus aureus | MIC | 0.94–3.87 µM | frontiersin.org |

| Indole Diketopiperazine Analogue (Compound 3c) | Escherichia coli | MIC | 0.94–3.87 µM | frontiersin.org |

| Enamine-based Dehydroacetic Acid Analogue (Compound 4b) | Escherichia coli | MIC | 5-fold greater than parent compound | nih.gov |

| Enamine-based Dehydroacetic Acid Analogue (Compound 4d) | Staphylococcus aureus | MIC | Identified as most potent inhibitor | nih.gov |

| Novel Thiazole Derivative (Lead Compound 4f) | Resistant S. aureus | MIC | 0.25 µg/mL | researchgate.net |

In addition to antibacterial properties, analogues of 2-(2,3-dihydro-1H-inden-4-yl)acetic acid have been investigated for their effectiveness against pathogenic fungi. Fungal infections, particularly those caused by species like Candida albicans and Aspergillus niger, pose significant health risks, especially in immunocompromised individuals. frontiersin.org

Research into novel compounds has identified several promising candidates. For example, a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against all tested species, including Candida albicans and Aspergillus niger. nih.gov The MIC at which more than 90% of growth was inhibited (MIC90) for this compound ranged from 21.87 to 43.75 µg/mL against various fungal species. nih.gov

Other studies have focused on different heterocyclic scaffolds. Two new 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, were effective against C. albicans with an in vitro MIC of 32 μg/ml. frontiersin.orgresearchgate.net Furthermore, some indole diketopiperazine alkaloids have displayed broad-spectrum antimicrobial activity, inhibiting the growth of plant pathogenic fungi. frontiersin.org These results highlight the versatility of the broader chemical class in combating a range of microbial threats.

Table 2: In Vitro Antifungal Activity of Selected Analogues| Compound Class | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Dihydropyrrole Derivative | Candida albicans | MIC90 | 21.87–43.75 µg/mL | nih.gov |

| Dihydropyrrole Derivative | Aspergillus niger | MIC90 | 21.87–43.75 µg/mL | nih.gov |

| 1,3,4-Oxadiazole (LMM5) | Candida albicans | MIC | 32 µg/mL | frontiersin.orgresearchgate.net |

| 1,3,4-Oxadiazole (LMM11) | Candida albicans | MIC | 32 µg/mL | frontiersin.orgresearchgate.net |

| Indole Diketopiperazine Analogue (Compound 4a/4b) | Plant Pathogenic Fungi | MIC | 1.10–36.9 µM | frontiersin.org |

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Focus in In Vitro Models)

Understanding the mechanism of action is crucial for the rational design of more potent and selective therapeutic agents. For indane acetic acid derivatives and their analogues, research has focused on their ability to interact with specific enzymes and receptors, thereby modulating biological pathways.

The structural features of indane acetic acid derivatives make them suitable candidates for interacting with various biological targets. A primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) with an acetic acid functional group is the inhibition of cyclo-oxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. nih.govresearchgate.net Given that some indane acid derivatives are known anti-inflammatory agents, the COX pathway is a highly probable target. core.ac.uknih.gov

Beyond inflammation, related indole acetic acid derivatives have been identified as potent inhibitors of ectonucleotidases (ENPPs), enzymes that are overexpressed in some tumor environments and contribute to cancer development. nih.gov In the context of antimicrobial activity, molecular docking studies have suggested that some analogues may target bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.netresearchgate.net Other research has pointed to the FabH protein, a key enzyme in bacterial fatty acid synthesis, as a potential target for indole-based compounds. frontiersin.org Additionally, specific indane derivatives have been designed as potent inhibitors of aggrecanase, an enzyme involved in cartilage degradation in osteoarthritis. nih.gov

To elucidate how these compounds interact with their molecular targets, researchers employ a combination of in vitro binding assays and in silico molecular modeling. rsc.orgnih.gov These techniques provide insights into binding affinities and the specific molecular interactions that stabilize the compound-target complex.

Molecular docking, a computational method, predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. Studies on indole acetic acid derivatives have used docking to reveal favorable interactions with key amino acid residues in the active sites of ectonucleotidases. nih.gov For antibacterial analogues, docking simulations have suggested strong binding to DNA gyrase, corroborating the experimental activity data. researchgate.net

In silico methods like Molecular Mechanics, combined with the Generalized Born and Surface Area (MM-GBSA) analysis, can calculate the binding free energy, with lower values indicating a more stable interaction. mdpi.com Decomposition analysis can further pinpoint which specific amino acids contribute most significantly to the binding energy through van der Waals or electrostatic interactions. mdpi.com These computational predictions are often complemented by in vitro binding assays, which experimentally measure the affinity of a ligand for its receptor. rsc.org Such integrated approaches are essential for understanding the molecular basis of a compound's biological activity and for guiding future drug design. nih.gov

Structure-Activity Relationship (SAR) Studies for Indane Acetic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. core.ac.ukresearchgate.net For indane acetic acid derivatives and their analogues, SAR studies have identified key structural features that govern their potency and selectivity.

A comprehensive review of indan (B1671822) acids highlighted several important structural aspects for analgesic and anti-inflammatory activity. core.ac.uk For instance, increasing the number of carbons in the acid side chain can enhance analgesic potency, though excessive lengthening may be detrimental. core.ac.uk The presence of a methoxy (B1213986) group at specific positions (e.g., 5- and 6-positions) on the indan ring was also found to remarkably enhance analgesic activity. core.ac.uk

In the context of antimicrobial agents, SAR analyses have revealed other critical factors. A quantitative SAR (QSAR) model for a series of antibacterial compounds identified moderate lipophilicity (cLogP 3–5), a limited number of hydrogen bond donors, and the presence of electronegative substituents in the para position as key predictors of enhanced activity. researchgate.net Conversely, a high polar surface area was found to reduce potency. researchgate.net

For the closely related indole acetic acid derivatives, SAR studies have established several principles:

The Carboxyl Group: Replacement of the carboxylic acid with other acidic functionalities generally decreases activity, and corresponding amide analogues are often inactive. youtube.com

Substitutions on the Indole Ring: The N-benzoyl derivatives substituted at the para-position with electron-withdrawing groups (e.g., -Cl, -CF3) are highly active. youtube.com Substitutions at the 5-position of the indole ring with groups like methoxy (-OCH3) or fluoro (-F) tend to be more active than the unsubstituted analogue. youtube.com

The Acetic Acid Side Chain: The core indole ring nitrogen is not always essential for activity, as demonstrated by the corresponding carbon analogue, Sulindac (B1681787), which is an active anti-inflammatory drug. core.ac.ukyoutube.com

These SAR findings provide a rational basis for the targeted modification of the indane acetic acid scaffold to design new derivatives with improved biological profiles. nih.govresearchgate.net

Impact of Substituents on Biological Profiles and Potency

The biological activity of indenyl acetic acid derivatives is highly dependent on the nature and position of various substituents on the indene (B144670) core and associated side chains. Structure-activity relationship (SAR) studies, particularly on the well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac and its analogues, provide significant insight into how chemical modifications influence potency, often measured by the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov

Sulindac itself is a prodrug that requires metabolic activation. mdpi.compatsnap.com Its transformation into the active sulindac sulfide (B99878) (a COX inhibitor) and the inactive sulindac sulfone highlights the critical role of substituents. mdpi.combohrium.com The sulfide metabolite is responsible for the primary anti-inflammatory effect by blocking prostaglandin (B15479496) synthesis. mdpi.com Amide derivatives of sulindac sulfide have also been synthesized and tested, showing that modifications to the carboxylic acid group can lead to reduced COX inhibitory activity but retain or enhance antitumor properties against various cancer cell lines. mdpi.com

These findings demonstrate that specific functional groups are crucial for modulating the biological profile, allowing for the separation of anti-inflammatory effects from other activities like anticancer potential.

| Compound/Analogue | Key Structural Feature | Impact on Biological Profile (In Vitro) | Reference |

|---|---|---|---|

| Sulindac (Prodrug) | Methylsulfinyl (sulfoxide) group | Inactive as a COX inhibitor; requires metabolic reduction. | mdpi.com |

| Sulindac Sulfide | Methylthio (sulfide) group | Active metabolite; potent non-selective inhibitor of COX-1 and COX-2 enzymes. The most potent growth inhibitor among Sulindac metabolites. | mdpi.combohrium.com |

| Sulindac Sulfone | Methylsulfonyl (sulfone) group | Lacks significant COX inhibitory activity but retains anticancer properties, including growth inhibition and apoptosis induction at higher concentrations. | bohrium.com |

| Sulindac Amide Derivatives | Carboxylic acid group converted to an amide | Reduced COX inhibitory activity compared to sulindac sulfide but demonstrated satisfactory antitumor activity against various cancer cell lines. | mdpi.com |

Stereochemical Influence on Biological Activity

Sulindac possesses a chiral center at the sulfur atom of its methyl sulfoxide (B87167) group, and therefore exists as two distinct epimers: (R)-Sulindac and (S)-Sulindac. nih.govnih.gov These epimers, while structurally very similar, are not biologically equivalent. They are metabolized by different enzyme systems and can have varied effects. For instance, the reduction of (S)-Sulindac to the active sulindac sulfide is primarily catalyzed by methionine sulfoxide reductase (Msr) A. nih.govnih.gov In contrast, a separate enzyme system, which resembles MsrB in its substrate specificity, is responsible for the reduction of the (R)-epimer. nih.govnih.gov

Although both epimers can contribute to certain biological outcomes, such as protecting normal cells from oxidative damage while enhancing the killing of cancer cells, their distinct metabolic fates underscore the profound influence of stereochemistry on the compound's pharmacological profile. nih.gov

| Stereoisomer | Primary Metabolic Reduction Enzyme | Key Biological Characteristics | Reference |

|---|---|---|---|

| (S)-Sulindac | Methionine sulfoxide reductase (Msr) A | Reduction to sulindac sulfide leads to the active NSAID. Induces the P450 enzyme system more effectively than the (R)-epimer. | nih.govnih.gov |

| (R)-Sulindac | Enzyme resembling Methionine sulfoxide reductase (Msr) B | Also reduced to the active sulfide. Oxidation to the sulfone is catalyzed by specific cytochrome P450 enzymes. | nih.govnih.gov |

Cellular Pathway Modulation Studies (In Vitro)

Derivatives of indenyl acetic acid modulate several cellular pathways, with the most well-characterized being the inhibition of cyclooxygenase (COX) enzymes. patsnap.com The active sulfide metabolite of Sulindac is a potent, non-selective inhibitor of both COX-1 and COX-2. mdpi.compatsnap.com These enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. patsnap.com By blocking this conversion, these compounds exert their primary anti-inflammatory effects. patsnap.com In vitro assays show that sulindac sulfide inhibits both COX-1 and COX-2 at nanomolar concentrations. mdpi.com

Beyond their classical anti-inflammatory mechanism, in vitro studies have revealed that these compounds can influence other critical cellular signaling pathways, often in a manner independent of COX inhibition. patsnap.combohrium.com These activities are particularly relevant to their observed anticancer effects. bohrium.com

Key modulated pathways identified in vitro include:

Cell Cycle Arrest: Treatment of human mammary epithelial and breast cancer cells with sulindac sulfide leads to an accumulation of cells in the G1 phase of the cell cycle. bohrium.com This arrest is associated with decreased expression levels of cyclin D1, a key regulator of G1 progression. bohrium.com

Induction of Apoptosis: Sulindac and its metabolites can induce programmed cell death (apoptosis) in cancer cells. bohrium.comnih.gov This effect has been observed in breast and colon cancer cell lines and is a critical component of their anticancer activity. mdpi.combohrium.com

Modulation of Cell Signaling Cascades: Research suggests that Sulindac can affect the activity of transcription factors and protein kinases involved in inflammation and cell proliferation, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). patsnap.com Other signaling pathways implicated in its anticancer effects include the Wnt/β-catenin and phosphoinositide 3-kinase (PI3K)/Akt pathways. patsnap.com

Induction of Heme Oxygenase-1 (HO-1): Related indole-based structures have been shown to alleviate inflammatory responses in macrophages by inducing the expression of the antioxidant enzyme HO-1, suggesting another potential pathway for modulation by acetic acid derivatives. nih.gov

| Pathway | In Vitro Effect | Key Molecular Target/Mediator | Reference |

|---|---|---|---|

| Prostaglandin Synthesis | Inhibition | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | mdpi.compatsnap.com |

| Cell Cycle Progression | G1 Phase Arrest | Cyclin D1 (down-regulation), p21WAF1 (up-regulation) | bohrium.com |

| Apoptosis | Induction | Activation of apoptotic machinery | bohrium.comnih.gov |

| Inflammatory Signaling | Modulation | NF-κB, MAPKs | patsnap.com |

| Cell Proliferation/Survival | Inhibition | Wnt/β-catenin, PI3K/Akt | patsnap.com |

Applications of 2 2,3 Dihydro 1h Inden 4 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 2-(2,3-dihydro-1H-inden-4-yl)acetic acid makes it a valuable precursor for the synthesis of more elaborate and biologically significant molecules. A prominent example is its potential role as a key intermediate in the construction of indenoisoquinolines. 213.55.101nih.gov This class of compounds has garnered substantial attention for its potent biological activities, particularly as non-camptothecin topoisomerase I inhibitors, which are crucial targets in cancer chemotherapy. 213.55.101nih.gov

The synthesis of the indenoisoquinoline core involves the fusion of an isoquinoline (B145761) ring system onto an indane framework. In this context, this compound serves as an ideal starting block. The acetic acid side chain provides a reactive handle that can be readily converted into an amide, which can then undergo intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions, to form the nitrogen-containing heterocyclic portion of the final molecule. This strategic positioning of the carboxylic acid group facilitates the efficient assembly of the complex, polycyclic indenoisoquinoline skeleton. mdpi.com

Several indenoisoquinoline derivatives, including indotecan (B1684460) (LMP400) and indimitecan (B1684459) (LMP776), have advanced to clinical trials, highlighting the therapeutic importance of this molecular class. 213.55.101 The ability to synthesize these and other novel analogues is predicated on the availability of versatile intermediates like this compound, which contains the fundamental indane structure required for the pharmacophore. nih.govresearchgate.net

| Application Area | Key Role of this compound | Resulting Complex Molecules | Therapeutic Significance |

| Oncology Drug Synthesis | Serves as a foundational building block containing the indane core. nih.gov | Indenoisoquinolines (e.g., Indotecan, Indimitecan). 213.55.101 | Topoisomerase I inhibitors for cancer therapy. nih.gov |

| Heterocyclic Chemistry | The acetic acid moiety acts as a handle for intramolecular cyclization reactions. | Polycyclic heterocyclic systems. | Diverse biological activities including antimicrobial and anti-inflammatory properties. researchgate.net |

Utilization as a Versatile Scaffold for Novel Chemical Entity Development

In medicinal chemistry, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of new compounds for biological screening. nih.govresearchgate.netrsc.org The 2,3-dihydro-1H-indene moiety of the title compound serves as a rigid and structurally defined scaffold. This rigidity is advantageous as it reduces the conformational flexibility of the resulting derivatives, which can lead to higher binding affinity and selectivity for specific biological targets. nih.gov

The development of novel chemical entities often relies on such "privileged scaffolds," which are structural frameworks capable of interacting with multiple, diverse biological receptors. nih.govnih.gov The indane system, as part of the larger indenoisoquinoline structure, has proven its utility in targeting macromolecules like DNA topoisomerase I. nih.govnih.gov By using this compound as a starting scaffold, chemists can systematically modify the molecule, particularly at the carboxylic acid position, to generate a diverse library of compounds. nih.govresearchgate.net These modifications can include the formation of amides, esters, or the attachment of other heterocyclic systems, thereby exploring the chemical space around the core scaffold to discover new pharmacophores and optimize therapeutic properties. nih.govdovepress.com

This strategy is central to modern drug discovery, where the goal is to create structurally diverse molecules to screen against a wide array of diseases. The dihydroindene acetic acid core provides a robust foundation for this process, enabling the synthesis of novel compounds with potential applications in areas beyond oncology, including anti-inflammatory and antimicrobial agents. mdpi.com

Precursor in Phytochemistry Research and Plant Growth Regulation Studies

The regulation of plant growth is orchestrated by a class of hormones known as auxins, with indole-3-acetic acid (IAA) being the most common and well-studied natural auxin. bris.ac.ukyoutube.com A key structural feature of many natural and synthetic auxins is an aromatic ring system linked to an acetic acid side chain. youtube.com Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and naphthalene (B1677914) acetic acid (NAA) are widely used synthetic auxins that mimic the action of IAA. nih.gov

This compound shares this fundamental structural motif: an aromatic ring (the benzene (B151609) part of the indene (B144670) system) connected to an acetic acid group. This structural similarity strongly suggests that the compound may exhibit auxin-like activity and could serve as a precursor or a subject of study in plant growth regulation research. Structure-activity relationship studies of auxin analogues have shown that modifications to the aromatic ring and the side chain can significantly impact biological activity. nih.gov

Therefore, this compound and its derivatives are valuable candidates for screening for plant growth regulatory effects. Research in this area could involve studying their impact on processes such as root initiation, cell elongation, and somatic embryogenesis. bris.ac.uknih.gov The unique, conformationally restricted nature of the dihydroindene ring compared to the more flexible indole (B1671886) or phenyl rings of traditional auxins could lead to novel activities or selectivities, making it a person of interest for developing new, specialized plant growth regulators.

Integration into Building Blocks for Peptidomimetics (if applicable)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov A common strategy in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids to replicate the specific secondary structures of peptides, such as β-turns. unifi.it

The rigid bicyclic structure of this compound makes it an excellent candidate for use as a constrained building block in peptidomimetic synthesis. nih.gov When the carboxylic acid is converted to an amino acid (by introducing an amino group on the adjacent carbon), it becomes a constrained analogue of aromatic amino acids like phenylalanine. A similar strategy has been successfully employed using 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) as a constrained phenylalanine analogue. nih.gov

By incorporating such a rigid unit into a peptide sequence, the conformational freedom of the peptide backbone is significantly reduced. This can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity. The synthesis of peptides containing this indane-based amino acid can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies, where it is treated as a custom, protected amino acid building block. rsc.orgnih.gov The use of such building blocks is a powerful tool for transforming native peptide sequences into more drug-like therapeutic candidates. nih.gov

Emerging Research Avenues and Future Perspectives for 2 2,3 Dihydro 1h Inden 4 Yl Acetic Acid Research

Integration with Advanced Material Science Applications

The integration of the indan (B1671822) scaffold into advanced materials is an area ripe for exploration. While specific studies on 2-(2,3-dihydro-1H-inden-4-yl)acetic acid in material science are yet to be published, the unique properties of organometallic and coordination polymers offer a glimpse into potential applications. rsc.orgnumberanalytics.commdpi.comresearchgate.net

Future research could focus on:

Organometallic Polymers: The carboxylic acid group of This compound provides a reactive handle for incorporation into polymer backbones or as pendant groups. researchgate.net By coordinating with various metal centers, novel organometallic polymers could be synthesized. numberanalytics.comresearchgate.net These materials could exhibit unique electronic, optical, or catalytic properties, stemming from the combination of the rigid indan moiety and the versatile chemistry of transition metals. numberanalytics.comresearchgate.net Such polymers could find applications in sensors, conductive materials, or as catalysts in specialized chemical transformations. numberanalytics.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the carboxylate group to act as a ligand for metal ions opens the door to the design of coordination polymers and MOFs. These materials are known for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. The inclusion of the indan unit could influence the framework's topology and pore environment, potentially leading to materials with tailored properties for specific applications.

A summary of potential polymer types and their envisioned applications is presented below.

| Polymer Type | Potential Metal Centers | Potential Applications |

| Organometallic Polymers | Transition metals (e.g., Ti, Zr) | Catalysts, conductive polymers, luminescent materials |

| Coordination Polymers/MOFs | Various metal ions | Gas storage, separation, specialized catalysis |

Opportunities in Sustainable Chemical Synthesis Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Research into the sustainable synthesis of the indan core, a key precursor to This compound , is an active area.

Green Chemistry Approaches: Recent studies have focused on greener methods for synthesizing indanones, which are versatile intermediates. scilit.compreprints.org These methods often utilize environmentally friendly solvents and catalysts. For instance, metal-free and additive-free conditions using L-proline as a catalyst for intramolecular hydroacylation have been reported. rsc.org Another approach involves the Nazarov cyclization reaction in a green solvent like 4-methyltetrahydropyran (4-MeTHP). preprints.org The use of task-specific ionic liquids has also been shown to efficiently catalyze the condensation reaction to form 2-arylidenindane-1,3-diones under solvent-free conditions. acs.org Electrochemical methods are also being explored as a green alternative for synthesizing indandione derivatives. nih.gov

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.com While specific biocatalytic routes to This compound have not been detailed, the synthesis of related chiral molecules, such as (S)-2-indolinecarboxylic acid, has been successfully achieved by combining biocatalysis and homogeneous catalysis. core.ac.ukresearchgate.net This suggests that enzymatic approaches could be developed for the asymmetric synthesis of indan derivatives, potentially leading to more efficient and environmentally friendly production methods.

Discovery of Unexplored Biological Targets and Mechanistic Pathways

The structural similarity of This compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its biological activity is a promising area of investigation. Many NSAIDs are carboxylic acid derivatives that act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govpacehospital.comyoutube.com

Potential avenues for biological research include:

Anti-inflammatory and Analgesic Activity: Given that indanone derivatives have a broad spectrum of biological activities, including anti-inflammatory and analgesic effects, it is highly probable that This compound and its derivatives could exhibit similar properties. researchgate.netasianpubs.org Future studies should screen this compound for its ability to inhibit COX-1 and COX-2 enzymes and evaluate its efficacy in in-vitro and in-vivo models of inflammation and pain.

Novel Biological Targets: Beyond COX inhibition, other indenyl derivatives have shown a range of biological activities. For example, [(dihydroindenyl)oxy]acetic acid (DIOA) has been identified as an inhibitor of the K-Cl cotransporter and the Ca2+-activated K+ channel KCNN4. nih.govnih.govresearchgate.net This highlights the potential for indan-based acetic acids to interact with a variety of biological targets. A comprehensive screening of This compound against a panel of receptors, enzymes, and ion channels could uncover novel therapeutic applications. The search for new anticancer agents has also led to the investigation of indenyl derivatives, with some showing promising results. nih.gov

The table below summarizes known biological targets of related indan derivatives, suggesting potential areas of investigation for the 4-yl isomer.

| Compound Class | Known Biological Target(s) | Potential Therapeutic Area |

| Indanone Derivatives | Cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesic |

| [(Dihydroindenyl)oxy]acetic acid (DIOA) | K-Cl cotransporters, KCNN4 K+ channel | Sickle cell disease, other channelopathies |

| Indenyl-thiazole/formazan Derivatives | Various cancer-related targets | Oncology |

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting the properties of new molecules and guiding the design of more potent and selective compounds. protoqsar.com These methods can be applied to This compound to accelerate its development.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. ijpsr.com By building QSAR models for a series of This compound derivatives, researchers can identify the key structural features that influence their activity. nih.govnih.govaimspress.com This information can then be used to design new analogs with improved potency and selectivity.

Molecular Docking and Dynamics: Molecular docking simulations can predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.gov This can provide insights into the mechanism of action and help to explain the structure-activity relationships observed in QSAR studies. For This compound , docking studies could be used to predict its binding affinity to targets like COX enzymes or other potential biological targets identified through screening. nih.gov Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the molecule-target complex over time.

Property Prediction: Computational methods can also be used to predict various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. jddtonline.inforesearchgate.net Predicting properties such as solubility, lipophilicity, and metabolic stability early in the drug discovery process can help to identify compounds with a higher likelihood of success in later stages of development.

Q & A

Q. What are the recommended methods for synthesizing 2-(2,3-dihydro-1H-inden-4-yl)acetic acid, and how can structural purity be confirmed?

Answer: The synthesis typically involves ester hydrolysis or coupling reactions. For example, ethyl ester derivatives (e.g., ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate) are hydrolyzed using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) under reflux . Purification is achieved via silica gel column chromatography with gradients of hexane/ethyl acetate. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify indane ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ ~12 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : Critical for confirming regiochemistry and functional groups. For example, the indane ring’s methylene protons appear as multiplet signals between δ 2.5–3.0 ppm, while the acetic acid moiety shows a singlet near δ 3.7 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Titration : For quantifying carboxylic acid content, standardized NaOH titration with phenolphthalein indicator ensures accurate molarity determination .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate .

Advanced Research Questions

Q. How can researchers address low yields in the ester hydrolysis step during synthesis?

Answer: Low yields often arise from incomplete hydrolysis or side reactions. Strategies include:

- Optimizing Reaction Conditions : Increase LiOH stoichiometry (e.g., 5.0 equivalents) and extend reaction time (24–48 hours) in THF/water mixtures .

- Temperature Control : Reflux at 60–70°C improves reaction kinetics without degrading acid-sensitive groups.

- Purification Adjustments : Replace silica gel with reverse-phase HPLC for polar intermediates, improving recovery of carboxylic acid derivatives .

Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo models for this compound?

Answer: Discrepancies may stem from pharmacokinetic factors or metabolite interference. Methodological solutions include:

- Dose-Response Studies : Use SKF-525A (a hepatic enzyme inhibitor) to determine if metabolites contribute to activity, as shown in anti-inflammatory assays .

- Toxicity Profiling : Evaluate ulcerogenic potential at varying doses (e.g., 10–100 mg/kg) to identify therapeutic windows. For example, compound 6y showed toxicity at 100 mg/kg but efficacy at 6.45 mg/kg .

- Species-Specific Models : Test in humanized rodent models to align in vitro (e.g., TNF-α inhibition assays) and in vivo (e.g., adjuvant-induced arthritis) results .

Q. How can chiral resolution be optimized for enantiomerically pure derivatives?

Answer:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol gradients to separate enantiomers .

- Enantioselective Synthesis : Incorporate chiral auxiliaries like (1S,2R)-amino-2-indanol scaffolds during coupling reactions, ensuring >90% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Validate optical purity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

Q. What experimental designs resolve contradictory data in receptor binding assays (e.g., RXR or aggrecanase inhibition)?

Answer:

- Competitive Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd) against known ligands .

- Mutagenesis Studies : Identify critical residues (e.g., Tyr in aggrecanase’s P1' pocket) via alanine scanning to confirm binding specificity .

- Cross-Validation : Compare results across orthogonal methods (e.g., enzymatic inhibition vs. cellular luciferase reporter assays) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Characteristic Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.5–3.0 ppm (m, indane CH2), δ 3.7 ppm (s, CH2COOH) | |

| ¹³C NMR | δ 175–180 ppm (COOH), δ 30–40 ppm (indane CH2) | |

| ESI-MS | [M+H]<sup>+</sup> m/z = 205.12 (C11H12O3) |

Q. Table 2. Optimized Hydrolysis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| LiOH Equivalents | 5.0 eq | +30% yield |

| Reaction Time | 24 hours | +25% purity |

| Solvent | THF:H2O (4:1) | Minimizes side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.